N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Overview
Description
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a piperidine sulfonyl group, and a pyridine moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the ethyl group at the 6th position. The piperidine sulfonyl group is then attached to the benzamide structure, and finally, the pyridine moiety is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole core may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity, while the pyridine moiety may facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
- N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-ethylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Uniqueness
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S2/c1-3-21-7-12-25-26(18-21)36-28(30-25)32(19-23-6-4-5-15-29-23)27(33)22-8-10-24(11-9-22)37(34,35)31-16-13-20(2)14-17-31/h4-12,15,18,20H,3,13-14,16-17,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRLIPBQQYLXLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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